Cas no 52177-71-6 (3-(dimethylamino)phenyl chloroformate)

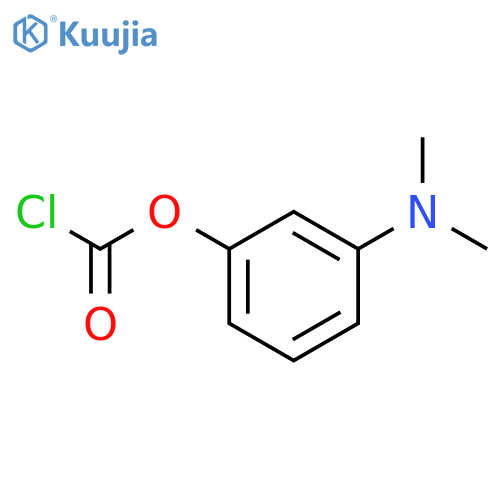

52177-71-6 structure

商品名:3-(dimethylamino)phenyl chloroformate

CAS番号:52177-71-6

MF:C9H10ClNO2

メガワット:199.634201526642

MDL:MFCD24141246

CID:3418586

PubChem ID:21476245

3-(dimethylamino)phenyl chloroformate 化学的及び物理的性質

名前と識別子

-

- CARBONOCHLORIDIC ACID, 3-(DIMETHYLAMINO)PHENYL ESTER

- 3-(dimethylamino)phenyl chloroformate

- SCHEMBL2529775

- 3-(N,N-dimethylamino)phenyl chloroformate

- 52177-71-6

- 3-(dimethylamino)phenylchloroformate

- HEOKHXCQSGTRQY-UHFFFAOYSA-N

- 3-(dimethylamino)phenyl carbonochloridate

- EN300-281317

- AKOS020225698

-

- MDL: MFCD24141246

- インチ: InChI=1S/C9H10ClNO2/c1-11(2)7-4-3-5-8(6-7)13-9(10)12/h3-6H,1-2H3

- InChIKey: HEOKHXCQSGTRQY-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 199.0400063g/mol

- どういたいしつりょう: 199.0400063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 29.5Ų

3-(dimethylamino)phenyl chloroformate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-281317-0.25g |

3-(dimethylamino)phenyl chloroformate |

52177-71-6 | 95.0% | 0.25g |

$840.0 | 2025-03-19 | |

| Enamine | EN300-281317-0.5g |

3-(dimethylamino)phenyl chloroformate |

52177-71-6 | 95.0% | 0.5g |

$877.0 | 2025-03-19 | |

| Enamine | EN300-281317-10.0g |

3-(dimethylamino)phenyl chloroformate |

52177-71-6 | 95.0% | 10.0g |

$3929.0 | 2025-03-19 | |

| Enamine | EN300-281317-10g |

3-(dimethylamino)phenyl chloroformate |

52177-71-6 | 10g |

$3929.0 | 2023-09-09 | ||

| Enamine | EN300-281317-1g |

3-(dimethylamino)phenyl chloroformate |

52177-71-6 | 1g |

$914.0 | 2023-09-09 | ||

| Enamine | EN300-281317-2.5g |

3-(dimethylamino)phenyl chloroformate |

52177-71-6 | 95.0% | 2.5g |

$1791.0 | 2025-03-19 | |

| Enamine | EN300-281317-1.0g |

3-(dimethylamino)phenyl chloroformate |

52177-71-6 | 95.0% | 1.0g |

$914.0 | 2025-03-19 | |

| Enamine | EN300-281317-5.0g |

3-(dimethylamino)phenyl chloroformate |

52177-71-6 | 95.0% | 5.0g |

$2650.0 | 2025-03-19 | |

| Ambeed | A1086878-1g |

3-(Dimethylamino)phenyl chloroformate |

52177-71-6 | 95% | 1g |

$541.0 | 2024-04-18 | |

| Enamine | EN300-281317-5g |

3-(dimethylamino)phenyl chloroformate |

52177-71-6 | 5g |

$2650.0 | 2023-09-09 |

3-(dimethylamino)phenyl chloroformate 関連文献

-

1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

52177-71-6 (3-(dimethylamino)phenyl chloroformate) 関連製品

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:52177-71-6)3-(dimethylamino)phenyl chloroformate

清らかである:99%

はかる:1g

価格 ($):487.0